Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate is an organic boron compound with the molecular formula C7H9BF3KO2. It is known for its stability and unique structural properties, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate can be synthesized through the reaction of organic boron compounds with potassium salts. The typical synthetic route involves the reaction of a suitable boronic acid derivative with potassium trifluoroborate under controlled conditions . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound .
Scientific Research Applications
Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate
- Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentanyl)boranuide
Uniqueness
This compound is unique due to its trifluoroborate group, which imparts stability and reactivity to the compound. This makes it particularly useful in coupling reactions and other synthetic applications where stability and reactivity are crucial .
Properties
IUPAC Name |
trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF3O2/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3/q-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUGZLOGNMGJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.